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Compound of Interest

Compound Name: NAPIE

Cat. No.: B10778646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: NAPIE is an analytical reference standard structurally similar to known synthetic

cannabinoids. This document is intended for research and forensic applications only and is not

for human or veterinary use. The quantitative data presented herein is for the structurally

similar compound JWH-018 and should be considered representative of a naphthoylindole

synthetic cannabinoid.

Introduction
NAPIE (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) is a synthetic cannabinoid

analog belonging to the naphthoylindole class. These compounds are designed to mimic the

effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis,

by acting as agonists at the cannabinoid receptors CB1 and CB2. This guide provides a

comprehensive technical overview of NAPIE, including its chemical properties, presumed

pharmacological actions based on structurally related compounds, and detailed experimental

protocols for its characterization.

Chemical and Physical Properties
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Property Value

Formal Name
2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-

ethanone

CAS Number 2748289-69-0

Molecular Formula C₂₅H₂₅NO

Formula Weight 355.5 g/mol

Purity ≥98%

Formulation A crystalline solid

Solubility
DMF: 30 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.33

mg/ml; DMSO: 12.5 mg/ml

λmax 223, 298 nm

Data sourced from Cayman Chemical.[1]

Presumed Pharmacology and Quantitative Data
(Based on JWH-018)
Due to the lack of specific pharmacological data for NAPIE, this section provides data for JWH-

018 (1-pentyl-3-(1-naphthoyl)indole), a well-characterized and structurally similar

naphthoylindole synthetic cannabinoid. JWH-018 is a full agonist at both CB1 and CB2

receptors.[2]

Receptor Binding Affinity
The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki

value indicates a higher binding affinity.

Receptor Binding Affinity (Ki) of JWH-018 (nM)

CB1 9.00 ± 5.00

CB2 2.94 ± 2.65
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Data indicates that JWH-018 has a high affinity for both cannabinoid receptors, with a slight

selectivity for the CB2 receptor.[2]

Functional Efficacy
Efficacy refers to the ability of a drug to activate a receptor and produce a biological response.

It is often measured by the half-maximal effective concentration (EC50) and the maximum

response (Emax).

Receptor Efficacy (EC50) of JWH-018 (nM)

Human CB1 102

Human CB2 133

JWH-018 is a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal

response similar to that of the endogenous ligand.[2]

In Vitro Pharmacokinetics
In vitro pharmacokinetic studies help predict how a compound will be metabolized in the body.

Human liver microsomes are commonly used for these studies.

Compound
Half-life (t½) in Human
Liver Microsomes (min)

Intrinsic Clearance (CLint)
(mL/min/mg)

PX-1 (structurally related) 15.1 ± 1.02 0.046

PX-2 (structurally related) 3.4 ± 0.27 0.202

PX-3 (structurally related) 5.2 ± 0.89 0.133

AM1220 (structurally related) 3.7 High

Data from structurally related synthetic cannabinoids suggests that compounds like NAPIE are

likely to be rapidly metabolized.[3][4]

Experimental Protocols
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Cannabinoid Receptor Binding Assay (Radioligand
Displacement)
This protocol determines the binding affinity of a test compound by measuring its ability to

displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

Materials:

Membrane preparations from cells expressing human CB1 or CB2 receptors.

[³H]CP-55,940 (radioligand).

Test compound (NAPIE).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA).

96-well filter plates.

Scintillation cocktail.

Microplate scintillation counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the membrane preparation, [³H]CP-55,940, and either the test

compound or vehicle.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

Wash the filters with ice-cold wash buffer.

Dry the filter plates and add scintillation cocktail to each well.

Quantify the radioactivity using a microplate scintillation counter.
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Calculate the Ki value from the IC50 value (the concentration of the test compound that

displaces 50% of the radioligand) using the Cheng-Prusoff equation.

GTPγS Binding Assay for Functional Efficacy
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors,

providing a measure of the compound's efficacy.

Materials:

Membrane preparations from cells expressing human CB1 or CB2 receptors.

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

Test compound (NAPIE).

GDP (Guanosine diphosphate).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

96-well filter plates.

Scintillation cocktail.

Microplate scintillation counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the membrane preparation, GDP, and the test compound.

Pre-incubate the plate at 30°C for 15-30 minutes.

Initiate the reaction by adding [³⁵S]GTPγS.

Incubate the plate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration through the filter plate.
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Wash the filters with ice-cold wash buffer.

Dry the filter plates and add scintillation cocktail.

Quantify the radioactivity using a microplate scintillation counter.

Determine the EC50 and Emax values from the concentration-response curve.

In Vitro Metabolism using Human Liver Microsomes
This protocol assesses the metabolic stability of a compound.

Materials:

Pooled human liver microsomes (HLMs).

Test compound (NAPIE).

NADPH regenerating system (to initiate the metabolic reaction).

Phosphate buffer (pH 7.4).

Acetonitrile (to stop the reaction).

LC-MS/MS system for analysis.

Procedure:

Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points, take aliquots of the reaction mixture and add ice-cold acetonitrile to

stop the reaction.

Centrifuge the samples to precipitate the proteins.

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
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Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of

the parent compound.

Visualizations
Cannabinoid Receptor Signaling Pathway
// Nodes NAPIE [label="NAPIE\n(or other SCB agonist)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; CB1R [label="CB1/CB2 Receptor\n(Gi/o-coupled GPCR)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Heterotrimeric G-protein\n(αβγ)",

fillcolor="#FBBC05", fontcolor="#202124"]; G_alpha [label="Gαi/o-GTP", fillcolor="#34A853",

fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", fillcolor="#34A853",

fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4",

fontcolor="#202124"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP",

shape=plaintext]; MAPK [label="MAPK Pathway\n(e.g., ERK)", fillcolor="#F1F3F4",

fontcolor="#202124"]; GIRK [label="GIRK Channels", fillcolor="#F1F3F4",

fontcolor="#202124"]; Ca_channels [label="Ca²⁺ Channels", fillcolor="#F1F3F4",

fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., altered

neurotransmission)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges NAPIE -> CB1R [label="Binds and Activates"]; CB1R -> G_protein [label="Activates"];

G_protein -> G_alpha [label="Dissociates"]; G_protein -> G_beta_gamma

[label="Dissociates"]; G_alpha -> AC [label="Inhibits", arrowhead="tee"]; AC -> cAMP

[label="Converts ATP to", style=dashed, arrowhead=none]; ATP -> AC [style=dashed];

G_beta_gamma -> MAPK [label="Activates"]; G_beta_gamma -> GIRK [label="Activates"];

G_beta_gamma -> Ca_channels [label="Inhibits", arrowhead="tee"]; cAMP ->

Cellular_Response [label="Decreased levels lead to"]; MAPK -> Cellular_Response

[label="Leads to"]; GIRK -> Cellular_Response [label="Leads to"]; Ca_channels ->

Cellular_Response [label="Inhibition leads to"]; } Caption: Canonical signaling pathway of a

CB1/CB2 receptor agonist.

Experimental Workflow for NAPIE Characterization
// Nodes Start [label="Start:\nNovel Compound (NAPIE)", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Binding_Assay [label="Receptor Binding Assay\n(Determine Ki at

CB1/CB2)", fillcolor="#FBBC05", fontcolor="#202124"]; Functional_Assay [label="Functional

Assay\n(e.g., GTPγS)\n(Determine EC50, Emax)", fillcolor="#FBBC05", fontcolor="#202124"];
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Metabolism_Assay [label="In Vitro Metabolism\n(e.g., HLM)\n(Determine t½, CLint)",

fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis

and\nCharacterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Technical

Report\nand Further Studies", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Binding_Assay; Start -> Functional_Assay; Start -> Metabolism_Assay;

Binding_Assay -> Data_Analysis; Functional_Assay -> Data_Analysis; Metabolism_Assay ->

Data_Analysis; Data_Analysis -> Report; } Caption: General experimental workflow for

characterizing a novel synthetic cannabinoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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